Minimal Spacer Arm for Intact Mass Spectrometry
Sulfo-SHB adds a minimal molecular mass (∼161 Da) to the conjugated molecule, significantly less than the longer, more complex linkers added by Sulfo-SMCC (219.09 Da) or Sulfo-LC-SPDP (>500 Da) [1]. Its compact, aromatic spacer structure provides a calculated distance of ~8-9 Å between the amine and the conjugated entity, which is shorter than the 10.6 Å of Sulfo-SIAB and the longer, flexible spacer of Sulfo-LC-SPDP . This smaller addition facilitates unambiguous mass spectral analysis of conjugated products, a key advantage in intact protein characterization workflows .
| Evidence Dimension | Spacer Arm Contribution (Molecular Mass & Approximate Length) |
|---|---|
| Target Compound Data | Mass Contribution: ~161 Da; Spacer Arm: ~8-9 Å (calculated) |
| Comparator Or Baseline | Sulfo-SMCC: 219.09 Da / 8.35 Å; Sulfo-SIAB: 10.6 Å; Sulfo-LC-SPDP: >500 Da |
| Quantified Difference | Sulfo-SHB adds ~58 Da less mass than Sulfo-SMCC and >339 Da less than Sulfo-LC-SPDP. Its spacer is 1.6 Å shorter than Sulfo-SIAB. |
| Conditions | Data compiled from vendor technical specifications for the defined molecular structures. |
Why This Matters
Selecting Sulfo-SHB minimizes the chemical footprint on the target biomolecule, which is critical for preserving native structure and simplifying downstream analysis by mass spectrometry, a direct consideration for procurement when conjugate integrity is paramount.
- [1] Biosyn. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. View Source
